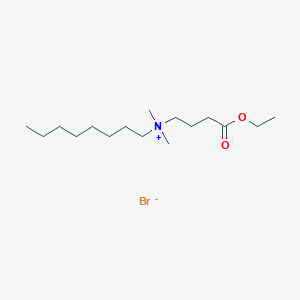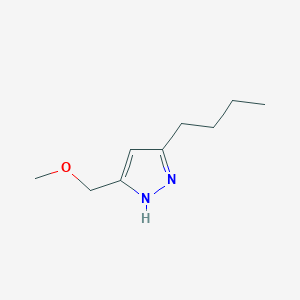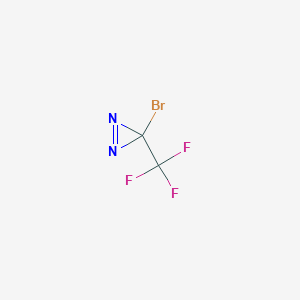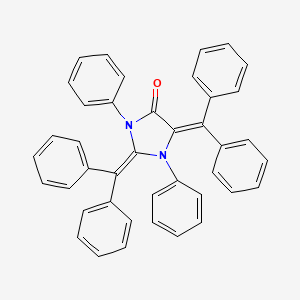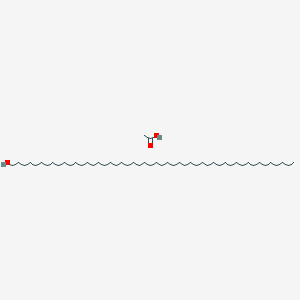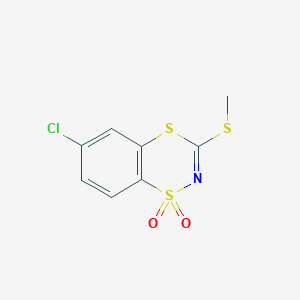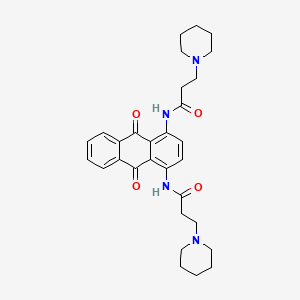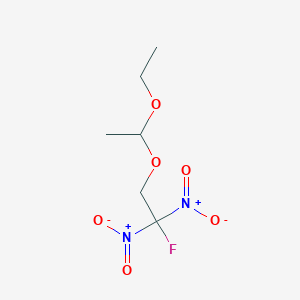
2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane is an organic compound with a complex structure that includes ethoxyethoxy, fluoro, and dinitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl vinyl ether with a fluorinated nitroalkane under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.
Scientific Research Applications
2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluoro and nitro groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modify the activity of certain biological targets.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane involves its interaction with molecular targets such as enzymes and proteins. The fluoro and nitro groups can form strong bonds with these targets, leading to changes in their activity. The ethoxyethoxy group may also play a role in modulating the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Ethoxyethoxy)propanoic acid: Similar structure but with a carboxylic acid group instead of a fluoro and dinitro group.
2-(1-Ethoxyethoxy)propane: Similar structure but lacks the fluoro and dinitro groups.
Uniqueness
2-(1-Ethoxyethoxy)-1-fluoro-1,1-dinitroethane is unique due to the presence of both fluoro and dinitro groups, which confer distinct chemical properties such as increased reactivity and potential biological activity. These properties make it a valuable compound for research and industrial applications.
Properties
CAS No. |
124618-95-7 |
|---|---|
Molecular Formula |
C6H11FN2O6 |
Molecular Weight |
226.16 g/mol |
IUPAC Name |
2-(1-ethoxyethoxy)-1-fluoro-1,1-dinitroethane |
InChI |
InChI=1S/C6H11FN2O6/c1-3-14-5(2)15-4-6(7,8(10)11)9(12)13/h5H,3-4H2,1-2H3 |
InChI Key |
FHWLTEDJSNSJDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




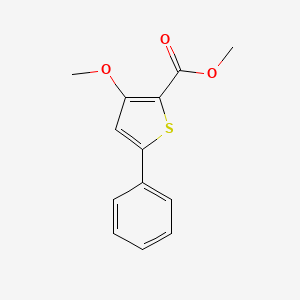
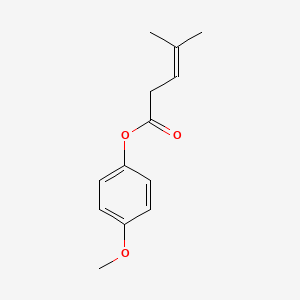

![2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine](/img/structure/B14302253.png)
